molecular formula C8H10O2 B1361105 2-Acetyl-3,5-dimethylfuran CAS No. 22940-86-9

2-Acetyl-3,5-dimethylfuran

Cat. No. B1361105
CAS RN: 22940-86-9
M. Wt: 138.16 g/mol
InChI Key: SQWQZVDNBPEROH-UHFFFAOYSA-N
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Description

2-Acetyl-3,5-dimethylfuran is a member of the class of furans that is furan substituted by methyl, acetyl and methyl groups at positions 2, 3 and 5, respectively . It has a role as a flavouring agent, a plant metabolite and a mutagen .


Molecular Structure Analysis

The molecular formula of this compound is C8H10O2. It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 209.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.6±3.0 kJ/mol and a flash point of 89.7±12.5 °C . The index of refraction is 1.473 .

Scientific Research Applications

Biomass-Derived Chemicals

2,5-Dimethylfuran (DMF), closely related to 2-Acetyl-3,5-dimethylfuran, is actively pursued in biomass-derived chemicals research. It serves as a biofuel and an intermediate for drop-in terephthalate polymers. DMF can be accessed through the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF), but the difficult accessibility of HMF from cellulosic biomass is a major impediment to commercial development. An alternative, 5-(chloromethyl)furfural (CMF), is more accessible from raw biomass and can be efficiently reduced to DMF under mild conditions (Dutta & Mascal, 2014).

Synthetic Routes and Derivatives

The synthetic routes to dimethylfuran compounds, including derivatives of this compound, have been explored. For example, a multigram (1000 g/hour) preparation procedure for 2,3-dimethylfuran, a compound similar in structure, has been described. This includes subsequent formylation, acetylation, and oxidation (Végh, Zálupský, & Kovác, 1990).

Fuel Applications

2,5-Dimethylfuran and similar compounds, such as this compound, have been considered for use in spark ignition (SI) engines. The combustion characteristics and emissions of these compounds have been compared to gasoline and ethanol in a direct-injection spark-ignition (DISI) engine. The results indicate that these compounds have similar or superior knock suppression abilities compared to gasoline and show differences in combustion characteristics, thermal efficiency, and emissions (Wang et al., 2013).

Chemical Reactions and Properties

Studies on the reaction of DMF with H-atoms using a potential energy surface calculated at the CBS-QB3 level of theory offer insights into the properties and behaviors of similar compounds like this compound. Understanding the decomposition pathways and product channels of these reactions is crucial for various applications (Sirjean & Fournet, 2013).

Pyrolysis and Oxidation Studies

The pyrolysis and oxidation of DMF, a compound structurally related to this compound, have been extensively studied. These studies provide insights into the thermal stability and decomposition products of such compounds, which is valuable for their potential application in various industrial processes. For example, the pyrolysis of DMF in a flow reactor under various pressures revealed the formation of several radicals and aromatics, indicating a high sooting tendency and emphasizing the need to investigate the sooting behavior for potential applications as alternative engine fuels (Cheng et al., 2014).

Biological Evaluation

Compounds structurally related to this compound have been synthesized and evaluated for antimicrobial and anti-inflammatory activities. For instance, a series of new chalcones containing the 2,5-dimethylfuran moiety were prepared and evaluated, indicating the potential biological activity of these compounds (Sridhar, Dinda, & Prasad, 2011).

Photophysical Studies

The photophysical properties of compounds related to this compound have been investigated. For example, studies on 1-(2,5-dimethylfuran-3-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (DFTP) have provided insights into the behavior of such compounds under various conditions, including their fluorescence characteristics and stability (Khan & Asiri, 2016).

Mechanism of Action

While the specific mechanism of action for 2-Acetyl-3,5-dimethylfuran is not mentioned in the search results, furan compounds are known to undergo epoxidation and ring opening to form a reactive 2-ene-1,4-dicarbonyl intermediate .

Safety and Hazards

2-Acetyl-3,5-dimethylfuran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area and to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-(3,5-dimethylfuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-4-6(2)10-8(5)7(3)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWQZVDNBPEROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177485
Record name 2-Acetyl-3,5-dimethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid to solid; Sweet balsamic aroma
Record name 2-Acetyl-3,5-dimethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

195.00 to 198.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-3,5-dimethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-Acetyl-3,5-dimethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.041-1.047
Record name 2-Acetyl-3,5-dimethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

22940-86-9
Record name 1-(3,5-Dimethyl-2-furanyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22940-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-3,5-dimethylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022940869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-3,5-dimethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(3,5-dimethyl-2-furanyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ACETYL-3,5-DIMETHYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MFL8Z7ZBB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Acetyl-3,5-dimethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

17.00 to 18.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-3,5-dimethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-Acetyl-3,5-dimethylfuran and why is it relevant in food science?

A1: this compound is an organic compound that can be found in various foods and beverages. While it contributes to the aroma profile of some products, it's often considered undesirable due to its potential toxicity at high concentrations. In the context of the provided research [], this compound was identified as a compound that decreased in concentration during the probiotic fermentation of combined soy and rice drinks. This is significant because it suggests that fermentation could be a viable method to improve the safety and quality of plant-based milk alternatives.

Q2: How does the production method of plant-based milk alternatives influence the levels of this compound?

A2: The research indicates that the fermentation process, particularly when using multi-strain probiotics and combined soy and rice milks, can lead to a reduction in this compound levels []. This suggests that the type of fermentation and the base ingredients used significantly impact the final concentration of this compound in the finished product. Further research could explore optimal fermentation conditions to minimize the presence of potentially undesirable compounds like this compound.

Q3: What analytical techniques are used to study this compound in food products?

A3: The research employed solid-phase microextraction-gas chromatography-mass spectrometry (SPME-GC-MS) to analyze the volatile compounds present in the fermented soy and rice drinks, including this compound []. This technique is well-suited for identifying and quantifying volatile compounds in complex food matrices.

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